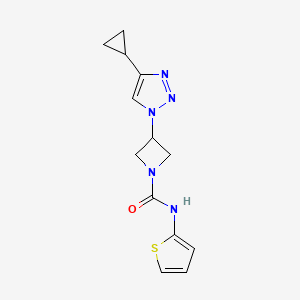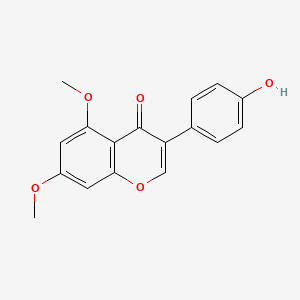
4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid, also known as MMTP, is a pyrimidine derivative that has been the subject of numerous scientific studies due to its potential therapeutic applications. MMTP is a synthetic compound that can be synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of thiopyrimidine derivatives, including compounds related to 4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid, has been extensively studied. These compounds vary in the substituent at the 5-position of the pyrimidine ring, demonstrating significant differences in their hydrogen-bond interactions and molecular structures. X-ray diffraction studies reveal the molecular conformations and the impact of various substituents on the crystal structure and stability (Stolarczyk et al., 2018).
Cytotoxic Activity
Thiopyrimidine derivatives have been evaluated for their cytotoxic activities against various cancer cell lines. The presence of different groups, such as hydroxymethyl and methyl, in these compounds has been found to influence their cytotoxicity significantly. Some derivatives exhibit weak activity against specific cancer cell lines, while others show increased cytotoxicity, indicating the potential for developing novel anticancer agents (Stolarczyk et al., 2018).
Nonlinear Optical Properties
The study of thiopyrimidine derivatives for nonlinear optics (NLO) applications has shown promising results. These compounds, characterized by their structural parameters and electronic properties, exhibit significant NLO activity. The analysis through density functional theory (DFT) and time-dependent DFT (TDDFT) highlights their potential in optoelectronic applications, showcasing the importance of the pyrimidine ring in developing NLO materials (Hussain et al., 2020).
Antiviral and Antifilarial Activities
Compounds derived from thiopyrimidines have been explored for their biological activities, including antiviral and antifilarial effects. Specific derivatives have shown to inhibit the replication of herpes viruses and retroviruses, indicating their potential as antiviral agents. Furthermore, some dihydropyrimidine derivatives exhibit promising antifilarial activity against parasites, suggesting their use in treating filarial infections (Holý et al., 2002); (Singh et al., 2008).
Antioxidant and Anticorrosive Properties
The exploration of thiopyrimidine derivatives for their antioxidant and anticorrosive properties has led to the identification of compounds that can serve as effective additives in lubricants. These studies highlight the versatility of thiopyrimidines in various applications beyond pharmaceuticals, demonstrating their potential in industrial applications (Hassan et al., 2010).
Eigenschaften
IUPAC Name |
4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c1-6-8(11(14)15)10(16-2)13-9(12-6)7-4-3-5-17-7/h3-5H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCAWGPFJRTRPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CS2)SC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2825230.png)
![4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B2825231.png)

![N-[2-[2-[(3,4-dichlorophenyl)carbamothioyl]hydrazinyl]-2-oxoethyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2825235.png)
![ethyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2825237.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2825238.png)
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone](/img/structure/B2825240.png)




![3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2825251.png)

